Product packaging for cis-1,2-Dimethylindane(Cat. No.:CAS No. 39172-70-8)

cis-1,2-Dimethylindane

Cat. No.: B12785150
CAS No.: 39172-70-8
M. Wt: 146.23 g/mol
InChI Key: DIUGYPAVPJILFZ-IUCAKERBSA-N
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Description

cis-1,2-Dimethylindane is an organic compound with the molecular formula C11H14 and a molecular weight of 146.23 g/mol . This compound is an indane derivative, a class of structures that feature a fused benzene and cyclopentane ring system, which are of significant interest in various chemical research areas . As a specific stereoisomer, the cis configuration of the two methyl groups on the indane core makes it a valuable subject for studies in stereochemistry and conformational analysis. Researchers utilize this and related dimethylated compounds to investigate steric effects, ring strain, and the stereoselective outcomes of synthetic reactions . For instance, studies on similar systems, such as dibromo-dimethylindane derivatives, have provided important insights into exceptions to Karplus-type relationships for vicinal coupling constants in NMR spectroscopy, underscoring the need for careful structural analysis in five-membered rings . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14 B12785150 cis-1,2-Dimethylindane CAS No. 39172-70-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39172-70-8

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

(1S,2S)-1,2-dimethyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3/t8-,9-/m0/s1

InChI Key

DIUGYPAVPJILFZ-IUCAKERBSA-N

Isomeric SMILES

C[C@H]1CC2=CC=CC=C2[C@H]1C

Canonical SMILES

CC1CC2=CC=CC=C2C1C

Origin of Product

United States

Stereochemical Characterization and Analysis of Cis 1,2 Dimethylindane

Fundamental Stereochemical Principles within the Indane Framework

Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. When stereoisomers are not mirror images of each other, they are known as diastereomers. masterorganicchemistry.com The 1,2-dimethylindane system exists as two such diastereomers: cis-1,2-dimethylindane (B12785163) and trans-1,2-dimethylindane.

In the cis isomer, both methyl groups are situated on the same face of the five-membered ring. In contrast, the trans isomer has the two methyl groups on opposite faces of the ring. This difference in spatial arrangement means that the cis and trans isomers cannot be interconverted without breaking and reforming chemical bonds. masterorganicchemistry.com As diastereomers, they possess different physical and chemical properties, including distinct melting points, boiling points, solubilities, and spectroscopic characteristics. masterorganicchemistry.com

PropertyThis compoundtrans-1,2-Dimethylindane
Methyl Group Orientation Same side of the ringOpposite sides of the ring
Stereochemical Relationship Diastereomer of the trans formDiastereomer of the cis form
Interconversion Requires bond breakingRequires bond breaking
Physical Properties Different from trans isomerDifferent from cis isomer

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. Molecules containing a tetrahedral carbon atom bonded to four different groups are known as chiral centers.

This compound possesses two chiral centers at positions C1 and C2 of the indane ring. Unlike some cyclic molecules where a plane of symmetry renders the entire molecule achiral (a meso compound) despite the presence of chiral centers, the puckered, non-planar nature of the five-membered ring in this compound prevents such symmetry. libretexts.org Consequently, the molecule as a whole is chiral.

Because it is chiral and non-superimposable on its mirror image, this compound exists as a pair of enantiomers. Enantiomers are stereoisomers that are perfect, non-superimposable mirror images of each other. The two enantiomeric forms of this compound are designated based on the Cahn-Ingold-Prelog priority rules as (1S,2S)-1,2-dimethyl-2,3-dihydro-1H-indene and (1R,2R)-1,2-dimethyl-2,3-dihydro-1H-indene. nih.gov A mixture containing equal amounts of both enantiomers is known as a racemic mixture. The separation of these enantiomers requires a process called chiral resolution. wikipedia.org

Spectroscopic Methodologies for Stereochemical Elucidation

The precise determination of stereochemistry in molecules like this compound relies heavily on sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

Modern NMR techniques, including one-dimensional proton (¹H) NMR and two-dimensional correlation experiments, provide detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Vicinal coupling (or three-bond coupling, ³J_H,H) refers to the interaction between two protons separated by three chemical bonds, such as the H-C1-C2-H protons in the indane system. The magnitude of this coupling constant is highly dependent on the dihedral angle (θ) between the two C-H bonds, a relationship described by the Karplus equation. libretexts.orgmiamioh.edu

The general form of the Karplus relationship predicts that the coupling constant is largest when the protons are syn-periplanar (θ ≈ 0°) or anti-periplanar (θ ≈ 180°) and smallest when they are synclinal (θ ≈ 90°). miamioh.edu

Dihedral Angle (θ)ConformationExpected ³J_H,H Magnitude
Syn-periplanar (eclipsed)Large
~60° Gauche/SynclinalSmall
90° PerpendicularNear Zero
~120° AnticlinalSmall
180° Anti-periplanar (trans)Large

In the relatively rigid five-membered ring of the indane framework, the dihedral angle between the vicinal protons at C1 and C2 is different for the cis and trans isomers. For cis isomers, the H-C1-C2-H dihedral angle is typically close to 0°, while for trans isomers, it is closer to 120°. This geometric difference leads to a generally accepted rule for five-membered rings: the vicinal coupling constant is larger for the cis configuration than for the trans configuration. beilstein-journals.orgnih.gov

For instance, in a study of the related compound cis-1,2-dibromoindane, the vicinal coupling constant ³J(1-H,2-H) was found to be 5.0 Hz, whereas the corresponding trans diastereomer exhibited a much smaller coupling of 1.3 Hz. beilstein-journals.orgnih.gov However, it is crucial to note that this rule is not infallible. Studies on other indane derivatives, such as 2,3-dibromo-1,1-dimethylindane, have shown exceptions where ³J(trans) > ³J(cis) due to specific conformational preferences of the five-membered ring. beilstein-journals.orgnih.govnih.gov Therefore, while vicinal coupling constants are a valuable tool, assignments should ideally be confirmed with additional evidence.

Heteronuclear Multiple Bond Correlation (HMBC) is a two-dimensional NMR experiment that reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J). columbia.edu This technique is exceptionally useful for piecing together the carbon skeleton of a molecule and confirming spatial relationships that define stereochemistry. nih.gov

In the context of this compound, an HMBC experiment would be used to confirm the relative positions of the two methyl groups. Key correlations would include:

A three-bond correlation (³J) between the protons of the C1-methyl group and the carbon atom at C2.

A three-bond correlation (³J) between the protons of the C2-methyl group and the carbon atom at C1.

For example, analysis of the related cis-2,3-dibromo-1,1-dimethylindane shows distinct HMBC cross-peaks that confirm its structure. beilstein-journals.org The observation of such correlations provides unambiguous evidence of the connectivity over two and three bonds, allowing for a definitive assignment of the cis stereochemistry by confirming that both methyl groups are attached to adjacent carbons on the same side of the ring system. nih.gov

Application of Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. nih.gov The method relies on the differential absorption of left and right circularly polarized light by a chiral molecule, which gives rise to a characteristic ECD spectrum. chemrxiv.org For this compound, which possesses two contiguous stereocenters, ECD provides a non-destructive method to elucidate the (1R,2S) or (1S,2R) configuration.

The determination of the absolute configuration of this compound using ECD involves a synergistic approach combining experimental measurements with theoretical calculations. The process typically follows these steps:

Conformational Search: A thorough conformational analysis is performed using computational methods, such as molecular mechanics (MM) or density functional theory (DFT), to identify all low-energy conformers of the molecule. aip.org

ECD Spectra Calculation: For each significant conformer, the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT). arxiv.org These calculations provide theoretical spectra based on the specific spatial arrangement of atoms in each conformer.

Boltzmann Averaging: The calculated ECD spectra of the individual conformers are weighted according to their predicted relative populations (based on the Boltzmann distribution at a given temperature) and summed to generate a final theoretical ECD spectrum for the molecule.

Comparison with Experimental Data: The theoretically calculated ECD spectrum is then compared with the experimentally measured spectrum of the this compound sample. A good match between the sign and intensity of the Cotton effects in the theoretical and experimental spectra allows for the unambiguous assignment of the absolute configuration.

The chromophore in this compound is the benzene (B151609) ring fused to the cyclopentane (B165970) ring. The electronic transitions of this aromatic system are perturbed by the chiral environment created by the two methyl groups, giving rise to a measurable ECD signal. The sign of the Cotton effects in the ECD spectrum is highly sensitive to the absolute configuration of the stereogenic centers.

Table 1: Key Parameters in ECD-based Absolute Configuration Determination

ParameterDescriptionRelevance to this compound
Wavelength (nm) The wavelength of light at which absorption is measured.The aromatic chromophore in this compound typically absorbs in the UV region (around 200-300 nm).
Molar Ellipticity (Δε) The difference in molar absorption of left and right circularly polarized light.The sign and magnitude of Δε at specific wavelengths (Cotton effects) are characteristic of the absolute configuration.
Rotatory Strength (R) A theoretical value related to the intensity of an ECD band.Calculated for each electronic transition of each conformer to generate the theoretical spectrum.
Conformer Population (%) The percentage of each conformer at thermal equilibrium.Used to weight the contribution of each conformer's calculated spectrum to the final theoretical spectrum.

Conformational Dynamics and Energy Landscapes of this compound

The cyclopentane ring in indane derivatives can adopt various puckered conformations to relieve torsional strain. researchgate.net These conformations are typically described as envelope (Cs symmetry) or twist (C2 symmetry) forms. researchgate.net In an envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

For this compound, the five-membered ring will adopt a limited set of preferred puckered conformations due to the constraints imposed by the fused benzene ring and the methyl substituents. The puckering of the five-membered ring can be quantitatively described by Cremer-Pople puckering parameters. nih.gov These parameters define the degree and type of puckering. The two primary puckering modes describe the out-of-plane displacements of the ring atoms. aip.org The continuous interconversion between these forms occurs along a low-energy pathway.

The two methyl groups in this compound are on the same side of the five-membered ring. This arrangement leads to significant steric interactions that dictate the preferred conformations. The substituents on a five-membered ring can be classified as axial or equatorial-like, similar to the well-known cyclohexane (B81311) system.

In the case of cis-1,2-dimethylcyclohexane, the two chair conformations are of equal energy, each having one axial and one equatorial methyl group. libretexts.orgopenstax.org However, in the more rigid indane system, the conformational landscape is different. The primary steric consideration is the interaction between the two adjacent cis-methyl groups and their interactions with the aromatic ring.

Table 2: Conformational Preferences in this compound

Conformer FeatureDescriptionEnergetic Implication
Pseudo-equatorial CH₃ The methyl group is oriented away from the mean plane of the ring.Favorable; minimizes steric strain.
Pseudo-axial CH₃ The methyl group is oriented nearly perpendicular to the mean plane of the ring.Unfavorable; significant steric hindrance with other ring atoms and the adjacent benzene ring.
Gauche Interaction The steric interaction between the two adjacent methyl groups.Contributes to the overall strain energy of the molecule.
Ring Pucker Envelope or twist conformations of the five-membered ring.The specific puckered form will be adopted to best accommodate the bulky methyl groups in pseudo-equatorial positions.

Reactivity Profiles and Mechanistic Investigations of Cis 1,2 Dimethylindane

Electrophilic Aromatic Substitution Reactions of the Indane Aromatic Ring

The aromatic ring of the indane system is activated towards electrophilic aromatic substitution (EAS) by the fused alkyl (cyclopentane) ring. In cis-1,2-dimethylindane (B12785163), the cyclopentane (B165970) moiety acts as an electron-donating group through an inductive effect, directing incoming electrophiles to the ortho and para positions. vanderbilt.eduyoutube.com The positions ortho to the fused ring are C-4 and C-7, while the positions para are C-5 and C-6.

The regioselectivity of these reactions is governed by a combination of electronic and steric factors. The formation of the intermediate arenium ion (also known as a σ-complex) is the rate-determining step, and its stability dictates the preferred position of attack. vanderbilt.edunih.gov Attack at the C-4 and C-6 positions is generally favored electronically. However, the C-4 position is sterically hindered by the adjacent cyclopentane ring, often leading to a preference for substitution at the less hindered C-5 and C-6 positions. youtube.com

For instance, in Friedel-Crafts acylation, a common EAS reaction, an acyl group is introduced onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgsigmaaldrich.comorganic-chemistry.orgnih.gov For this compound, acylation is predicted to occur primarily at the C-5 or C-6 position due to the balance of electronic activation and steric hindrance. The reaction proceeds through the formation of a resonance-stabilized acylium ion electrophile which then attacks the electron-rich aromatic ring. sigmaaldrich.com Because the resulting ketone product is less reactive than the starting material, polysubstitution is generally avoided. nih.gov

Computational methods, such as RegioSQM, can predict the most likely sites of electrophilic attack by calculating the proton affinities of the aromatic carbon atoms, which correlates with the stability of the corresponding arenium ion intermediate. nih.govrsc.org

Table 1: Factors Influencing Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionElectronic EffectSteric EffectPredicted Outcome
C-4 Activated (ortho)High hindrance from fused ringMinor product
C-5 Activated (para)Moderate hindranceMajor product
C-6 Activated (para)Low hindranceMajor product
C-7 Activated (ortho)High hindrance from fused ringMinor product

Carbon-Carbon Bond Forming Reactions in the Cyclopentane Ring

While the aromatic ring is a hub of reactivity, the cyclopentane portion of this compound can also participate in significant carbon-carbon bond-forming reactions, particularly through intramolecular cyclizations and cycloadditions of suitably functionalized derivatives.

Intramolecular reactions, where two reacting sites are within the same molecule, are often kinetically favored over their intermolecular counterparts due to a lower entropic cost. wikipedia.org This principle can be applied to indane derivatives to construct complex polycyclic systems. For example, a derivative of this compound bearing a reactive side chain can be induced to cyclize, forming a new ring fused to the cyclopentane portion.

These cyclizations can proceed through various mechanisms, often catalyzed by Lewis acids or transition metals. researchgate.netrsc.org For instance, the ring-opening of donor-acceptor cyclopropanes tethered to an indole (B1671886) nucleus, catalyzed by a Lewis acid like In(NTf₂)₃, is a known method for creating fused pyrrolo[1,2-a]-indole frameworks. researchgate.net A similar strategy could be envisioned for an appropriately substituted indane, where a tethered nucleophile attacks an electrophilic center on the cyclopentane ring, or vice versa, to forge a new C-C bond. The stereochemistry of the starting material, such as the cis relationship of the methyl groups, would be crucial in dictating the stereochemical outcome of the newly formed ring junction. libretexts.org

Cycloaddition reactions are powerful tools for ring formation, with the Diels-Alder reaction being a prominent example of a [4+2] cycloaddition. rsc.org While the saturated cyclopentane ring of this compound cannot directly participate, derivatives such as indanones can act as dienophiles.

A study demonstrated that 4,7-dioxygenated indanones can undergo Diels-Alder reactions with dienes like 1-methoxybutadiene to construct oxygenated 2,3-dihydrobenz[f]indenone skeletons, which are key intermediates for synthesizing kinamycin antibiotics. The regioselectivity of such cycloadditions can be influenced by the presence of substituents and the use of Lewis acid catalysts. This approach showcases how the indane framework can be a building block for more complex, fused polycyclic structures.

Carbon-Hydrogen Bond Functionalization in Bicyclic Systems

The direct conversion of C-H bonds into C-C or C-heteroatom bonds is a highly sought-after transformation in modern organic synthesis, offering a more atom-economical route to complex molecules by avoiding pre-functionalization steps. princeton.edu The this compound scaffold contains multiple types of C-H bonds, presenting both a challenge and an opportunity for selective functionalization.

Transition-metal catalysis is a primary strategy for C-H activation. nih.gov In this compound, the C-H bonds can be categorized based on their location: aromatic, benzylic, and aliphatic.

Aromatic C-H bonds: Located on the benzene (B151609) ring.

Benzylic C-H bonds: The methine C-H bonds at the C-1 and C-3 positions are activated by the adjacent aromatic ring, making them prime targets for functionalization. acs.orgnih.govresearchgate.net

Aliphatic C-H bonds: These include the methine C-H at C-2 and the methylene (B1212753) C-H's at C-3, as well as the methyl C-H bonds.

Catalytic systems, often based on palladium, rhodium, or copper, can be designed to achieve high levels of selectivity. acs.orgmdpi.comnsf.gov The choice of catalyst, ligand, and directing group (if any) determines which C-H bond is targeted. For example, rhodium carbenoids have been shown to be effective for activating benzylic positions, with a subtle balance between electronic preference for methine C-H bonds and steric factors favoring less-hindered methylene sites. acs.org Similarly, copper-catalyzed radical relay mechanisms have been developed for the enantioselective cyanation of benzylic C-H bonds. nih.gov

The development of palladium/norbornene cooperative catalysis has enabled the functionalization of C-H bonds that are distal (remote) from a directing group, a significant advance in controlling regioselectivity. nih.gov Applying such a strategy to a derivative of this compound could allow for the selective modification of specific C-H bonds on the cyclopentane ring, guided by a strategically placed functional group.

Table 2: Carbon-Hydrogen Bonds in this compound and Their Potential for Catalytic Functionalization

C-H Bond TypeLocation(s)Relative ReactivityPotential Reactions
AromaticC4, C5, C6, C7ModerateElectrophilic Substitution, Metal-Catalyzed Coupling
Benzylic MethineC1HighRadical Abstraction, Directed C-H Activation, Oxidation
Aliphatic MethineC2LowC-H Insertion
Aliphatic MethyleneC3ModerateDirected C-H Activation
MethylC1-CH₃, C2-CH₃LowC-H Insertion (less favorable)

Elimination Reactions and Formation of Unsaturated Indane Derivatives

Elimination reactions of substituted indane systems, particularly those involving vicinal dihalides, provide a pathway to unsaturated indane derivatives. The reactivity of these systems is demonstrated in the behavior of compounds such as cis- and trans-2,3-dibromo-1,1-dimethylindane. These compounds undergo dehydrobromination to yield bromo-substituted indenes.

Notably, these elimination reactions can proceed even without the presence of a strong base. For instance, the distillation of a mixture of cis- and trans-2,3-dibromo-1,1-dimethylindane can lead to the "base-free" elimination of hydrogen bromide (HBr) from the cis-isomer, resulting in the formation of 2-bromo-1,1-dimethylindene. nih.gov The trans-isomer is found to be more thermally stable under these conditions. nih.gov

The introduction of a base, such as potassium tert-butoxide (KOt-Bu), facilitates the elimination process. Even with a substoichiometric amount of base, a noticeable kinetic preference is observed, with the cis-isomer reacting significantly faster than the trans-isomer. nih.gov These regiospecific HBr eliminations lead to distinct unsaturated products. The elimination from cis-2,3-dibromo-1,1-dimethylindane primarily yields 2-bromo-1,1-dimethylindene, while the corresponding reaction with the trans-isomer affords 3-bromo-1,1-dimethylindene. nih.gov These resulting bromoindenes can serve as precursors for further synthesis, such as the preparation of 2,3-dibromo-1,1-dimethylindene. nih.gov

The propensity for base-free elimination is also observed in other brominated dimethylindanes, like 3,3-dibromo-1,1-dimethylindane and 2,3,3-tribromo-1,1-dimethylindane, highlighting a characteristic reactivity for this class of compounds. nih.gov

Table 1: Elimination Reaction Products of 2,3-Dibromo-1,1-dimethylindane Isomers

ReactantReaction ConditionMajor Product
cis-2,3-dibromo-1,1-dimethylindaneThermal (distillation)2-bromo-1,1-dimethylindene
cis-2,3-dibromo-1,1-dimethylindaneKOt-Bu (substoichiometric)2-bromo-1,1-dimethylindene
trans-2,3-dibromo-1,1-dimethylindaneBase-induced elimination3-bromo-1,1-dimethylindene

Stereochemical Influence on Reaction Outcomes and Selectivity

The stereochemistry of the substituents on the five-membered ring of the indane system exerts a profound influence on reaction rates and product selectivity. This is particularly evident in elimination reactions, which often proceed via a concerted (E2) mechanism requiring a specific geometric arrangement of the departing atoms. The E2 mechanism generally favors an anti-periplanar (or anti-coplanar) conformation, where the hydrogen and the leaving group are on opposite sides of the C-C bond and in the same plane. stackexchange.com

In the case of 2,3-dibromo-1,1-dimethylindane, the cis and trans configurations of the bromine atoms dictate the feasibility of achieving the necessary anti-periplanar geometry for elimination. The cyclopentane ring of the indane moiety adopts a puckered envelope conformation. nih.gov In cis-2,3-dibromo-1,1-dimethylindane, the arrangement of the hydrogen and bromine atoms can more readily access a conformation suitable for elimination, leading to a faster reaction rate compared to the trans-isomer. nih.gov Research indicates that the cis-isomer reacts approximately nine times faster than the trans-isomer at room temperature in the presence of potassium tert-butoxide. nih.gov

The stereochemical arrangement not only affects the rate but also the regioselectivity of the elimination. The specific spatial relationship between the protons and the leaving groups in the cis and trans isomers directs the formation of different unsaturated indane derivatives, as seen with the formation of 2-bromo-1,1-dimethylindene from the cis starting material and 3-bromo-1,1-dimethylindene from the trans. nih.gov

Table 2: Stereochemical and Reactivity Data for 2,3-Dibromo-1,1-dimethylindane Isomers

Isomer³J(2-H, 3-H) NMR Coupling Constant (Hz)Relative Elimination Rate (with KOt-Bu)
cis-16.1~9
trans-18.41

Computational and Theoretical Studies on Cis 1,2 Dimethylindane and Indane Derivatives

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and thermodynamic stability of indane derivatives. These calculations provide valuable information about the distribution of electrons within the molecule and the energies of different molecular orbitals.

Table 1: Calculated Electronic Properties of Indane Derivatives

CompoundMethodCalculated PropertyValue
IndaneDFT/B3LYPDipole Moment~0.3 D
1-IndanoneDFT/B3LYPHOMO-LUMO Gap~5.5 eV
Indane-1,3-dioneDFT/B3LYPAcidity of C2-H (pKa)~9

Note: The data in this table is illustrative and based on typical values found in computational studies of indane derivatives. Specific values for cis-1,2-Dimethylindane (B12785163) would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules like this compound. nih.gov These simulations model the movement of atoms over time, providing a dynamic picture of how the molecule folds and flexes. frontiersin.org

For this compound, the five-membered ring is not planar and can adopt various envelope and twist conformations. The orientation of the two methyl groups is a key factor in determining the most stable conformers. In the cis isomer, one methyl group will typically be in an axial-like position and the other in an equatorial-like position relative to the puckered five-membered ring. youtube.com

MD simulations can be employed to calculate the potential energy surface of the molecule, identifying the lowest energy conformations and the energy barriers between them. This is analogous to the well-studied conformational analysis of disubstituted cyclohexanes, where cis and trans isomers exhibit distinct conformational preferences and energy profiles. youtube.comyoutube.com

Table 2: Conformational Preferences of Substituted Cyclopentanes and Cyclohexanes

CompoundIsomerMost Stable ConformationKey Feature
1,2-DimethylcyclopentanecisEnvelope/Twist with one axial, one equatorial methylMinimizes steric strain
1,2-DimethylcyclopentanetransEnvelope/Twist with two equatorial-like methylsLower energy than cis isomer
1,2-DimethylcyclohexanecisChair with one axial and one equatorial methylUndergoes rapid ring-flipping
1,2-DimethylcyclohexanetransChair with both methyl groups equatorialSignificantly more stable than the diaxial conformer

Note: This table provides analogous conformational information from related cyclic systems to infer the likely behavior of this compound.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides profound insights into the mechanisms of chemical reactions involving indane derivatives. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. researchgate.net

The characterization of transition states is a cornerstone of mechanistic studies. researchgate.net For reactions involving indane derivatives, such as their synthesis or functionalization, theoretical calculations can determine the geometry and energy of the transition state. This information is crucial for understanding the reaction's activation energy and, consequently, its rate. fossee.in

For example, in the synthesis of substituted indanes, computational studies can model the cyclization step, identifying the transition state for the formation of the five-membered ring. mdpi.com The energy profile of the entire reaction can be mapped out, revealing whether the reaction proceeds through a concerted mechanism or a stepwise pathway with discrete intermediates.

Many chemical reactions can produce multiple stereoisomers. Computational methods are instrumental in explaining and predicting the stereochemical outcome of such reactions. rsc.orgnih.gov In the context of this compound, theoretical studies can rationalize why the cis isomer might be formed preferentially over the trans isomer in a particular reaction, or vice versa. researchgate.net

This is achieved by calculating the energies of the transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product. These calculations take into account subtle steric and electronic interactions in the transition state that govern the stereoselectivity of the reaction. researchgate.net For instance, in the synthesis of 1,2,3-trisubstituted indanes, computational models can explain the high stereoselectivities observed. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can accurately predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net DFT calculations, combined with appropriate theoretical models like the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical NMR spectra that can be compared with experimental data to confirm the structure of a molecule. nih.gov

For this compound, calculating the 1H and 13C NMR spectra would be a valuable tool for its structural confirmation. The predicted chemical shifts for the different protons and carbons in the molecule would be highly sensitive to its specific three-dimensional structure. Discrepancies between predicted and experimental spectra can often point to incorrect structural assignments or the presence of multiple conformations in solution. Recent advances have even combined DFT calculations with machine learning to achieve predictions of CCSD(T) quality for NMR chemical shifts. nih.gov

Table 3: Comparison of Experimental and Calculated 13C NMR Chemical Shifts for a Substituted Indane

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (DFT/GIAO)
C145.244.8
C230.531.1
C378.979.5
C3a142.1141.7
C4125.6126.0
C5128.9129.3
C6127.3127.8
C7124.8125.2
C7a144.3143.9

Note: This table presents hypothetical data to illustrate the typical agreement between experimental and calculated NMR spectra for an indane derivative. The specific values would vary for this compound.

Advanced Analytical Methodologies for Research on Indane Compounds

High-Resolution NMR Spectroscopy for Structural and Stereochemical Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of cis-1,2-Dimethylindane (B12785163). Both ¹H and ¹³C NMR provide detailed information about the molecular framework and the relative orientation of the methyl substituents.

In the case of this compound, the stereochemistry is confirmed by analyzing the chemical shifts and coupling constants. The five-membered ring of the indane system is not planar, and the substituents can adopt pseudo-axial or pseudo-equatorial positions. For the cis isomer, one methyl group must be in a pseudo-axial orientation while the other is pseudo-equatorial. This arrangement is distinguishable from the trans isomer, where both methyl groups predominantly adopt pseudo-equatorial conformations. okstate.edu

The pseudo-axial methyl group in the cis isomer experiences a γ-shielding effect, causing its carbon resonance to appear at a higher field (lower chemical shift) in the ¹³C NMR spectrum compared to the more deshielded pseudo-equatorial methyl groups in the trans isomer. okstate.edu This distinction in chemical shifts between the diastereomers serves as a key indicator for stereochemical assignment. okstate.edu A study on the hydrogenation product of a related precursor identified the resulting compound as this compound and reported partial ¹H-NMR data. wiley-vch.de

Interactive Table 1: Reported NMR Data for this compound
NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSource
¹H0.96Doublet6.8CH₃CHCH₂ wiley-vch.de
¹³CUpfield shift vs. trans--Pseudo-axial CH₃ okstate.edu

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the molecular formula of this compound, as well as to gain insight into its structure through analysis of its fragmentation patterns.

For this compound (C₁₁H₁₄), the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 146. vulcanchem.com This peak confirms the compound's molecular weight and corresponds to the molecular formula. High-resolution mass spectrometry (HRMS) can further verify the elemental composition with high accuracy.

Interactive Table 2: Mass Spectrometry Data for 1,2-Dimethylindane
Ionm/z (Mass/Charge)DescriptionSource
[C₁₁H₁₄]⁺146Molecular Ion Peak [M]⁺ vulcanchem.com
[C₁₀H₁₁]⁺131Fragment from loss of a methyl group [M-15]⁺-

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering unequivocal proof of the compound's connectivity and stereochemistry.

Based on a review of available scientific literature, a single-crystal X-ray diffraction study for this compound has not been reported. If such a study were conducted, it would provide incontrovertible evidence of the cis configuration of the methyl groups relative to the five-membered ring and detail the specific conformation (e.g., envelope or twist) adopted by the ring in the crystal lattice.

Chromatographic Separation Techniques for Isomer Isolation and Purity Assessment

Chromatographic techniques are fundamental for the separation of this compound from its trans isomer and other potential impurities, thereby ensuring the purity of the sample. Gas chromatography (GC) is particularly well-suited for this purpose due to the volatility of the compound.

Studies of organic compounds in geological samples have successfully used GC to separate and quantify indane derivatives. researchgate.netresearchgate.netresearchgate.net These analyses have shown that an excess of cis-1,2-dimethylindan is often found in oil samples, with a typical cis/trans ratio of 3/2, demonstrating the efficacy of GC in resolving these diastereomers. researchgate.netresearchgate.netresearchgate.net

A specific method utilizing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-high resolution mass spectrometry (GC-HRMS) has been documented for the analysis of volatile compounds, including 1,2-dimethylindane. acs.org The conditions used in this study provide a practical example of how separation can be achieved. acs.org Furthermore, for the separation of enantiomers, chiral GC or High-Performance Liquid Chromatography (HPLC) would be required. wiley-vch.de

Interactive Table 3: Example GC Conditions for 1,2-Dimethylindane Separation
ParameterSpecificationSource
Instrument Thermo Fisher Scientific Trace 1310 GC system acs.org
Column Varian VF-5 ms (B15284909) (30 m × 0.25 mm, 0.25 μm film thickness) acs.org
Carrier Gas Helium (1 mL/min) acs.org
Injector 250 °C, splitless mode acs.org
Oven Program 35 °C (10 min), then to 75 °C (at 8 min), then to 300 °C (at 2 min), hold 10 min acs.org
Detector High-Resolution Mass Spectrometer acs.org

Academic Applications of Cis 1,2 Dimethylindane in Organic Synthesis and Materials Science Research

cis-1,2-Dimethylindane (B12785163) as a Strategic Building Block in Complex Molecule Synthesis

The indane framework is a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is recurrent in biologically active compounds. researchgate.nettudublin.ie This makes this compound and its derivatives valuable starting materials or intermediates in the synthesis of more complex molecules.

Contribution to the Synthesis of Diverse Organic Molecules

The rigid bicyclic structure of this compound provides a well-defined three-dimensional framework that can be strategically functionalized. The presence of the two methyl groups influences the reactivity and selectivity of subsequent chemical transformations. For instance, the methyl groups can direct electrophilic substitution reactions to specific positions on the aromatic ring. smolecule.com

Furthermore, the indane scaffold can be modified through various reactions, such as oxidation, reduction, and the introduction of different functional groups, to create a library of diverse organic molecules. These molecules can then be screened for various biological activities.

Role in Agrochemical and Fine Chemical Synthesis

While specific examples of this compound's direct application in large-scale agrochemical or fine chemical production are not extensively documented in publicly available literature, the broader class of indane derivatives has found utility in these sectors. The structural motifs present in indane-based compounds are often associated with desirable properties for these applications.

Model Compound for Fundamental Mechanistic and Stereochemical Studies

The defined stereochemistry of this compound makes it an excellent model system for investigating fundamental principles of chemical reactions and stereoselectivity.

Investigating Reaction Pathways in Bicyclic Systems

The rigid framework of this compound restricts conformational flexibility compared to acyclic or monocyclic systems. This allows for a more straightforward analysis of reaction mechanisms, as the number of possible transition states and intermediates is reduced. Researchers can use this compound to study how the bicyclic structure influences the course of various organic reactions.

Probing Principles of Stereochemical Control and Selectivity

Table 1: Comparison of Stereochemical Properties

CompoundChiralityKey Stereochemical FeatureImplication for Stereochemical Studies
This compound ChiralFixed cis relationship of methyl groups on a rigid bicyclic frame.Excellent model for studying stereocontrol in reactions on bicyclic systems.
cis-1,2-Dimethylcyclohexane Achiral (meso)Exists as a rapidly interconverting mixture of enantiomeric chair conformations. stackexchange.comUsed to study the influence of conformational dynamics on reactivity and overall chirality.
trans-1,2-Dimethylcyclohexane ChiralExists as a pair of enantiomers. stackexchange.comServes as a contrasting model to the cis isomer for stereochemical investigations.

Exploration of Indane-Based Scaffolds in Medicinal Chemistry and Materials Research

The indane scaffold, of which this compound is a representative example, is a key structural component in a variety of compounds with significant biological activity and potential applications in materials science. researchgate.net

The rigid nature of the indane framework is advantageous for drug design, as it can help to lock a molecule into a specific conformation that is optimal for binding to a biological target. researchgate.net Indane derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents. researchgate.nettudublin.ie For instance, the drug Indinavir, an HIV protease inhibitor, contains an aminoindanol (B8576300) moiety.

In the realm of materials science, the incorporation of indane units into polymers and other materials can impart desirable properties such as thermal stability and rigidity. The unique three-dimensional structure of these scaffolds can also be exploited to create materials with specific optical or electronic properties. nih.gov Research into indane-based scaffolds for applications like 3D printing in tissue engineering is an emerging area, where the goal is to create biocompatible and biodegradable materials that can support cell growth. nih.govresearchgate.net

Table 2: Examples of Indane-Based Compounds in Research

Compound/ScaffoldArea of ResearchKey Findings/Applications
Indinavir Medicinal ChemistryAn HIV protease inhibitor containing an aminoindanol group. researchgate.net
Sulindac Medicinal ChemistryA non-steroidal anti-inflammatory drug (NSAID) with an indene (B144670) core structure. researchgate.net
Donepezil Medicinal ChemistryAn acetylcholinesterase inhibitor used to treat Alzheimer's disease, featuring an indanone structure. researchgate.net
Indanone derivatives Medicinal ChemistryInvestigated for antimicrobial, antifungal, and anticancer activities. tudublin.ieresearchgate.net
Indole-containing polycyclic frameworks Materials ScienceStudied for their potential in functional materials due to their electronic and photophysical properties. acs.org

Design and Synthesis of Novel Molecular Architectures

The rigid, chiral framework of this compound makes it a valuable building block in the design and synthesis of novel molecular architectures, especially in the realm of asymmetric catalysis. The fixed spatial arrangement of the methyl groups can be exploited to create a well-defined chiral environment around a catalytic center, influencing the stereochemical outcome of a chemical reaction.

A notable application of this compound is in the synthesis of chiral phosphine (B1218219) ligands for transition metal-catalyzed reactions. For instance, it has been utilized as a key starting material in the preparation of ligands for iridium-catalyzed asymmetric hydrogenation. The synthesis involves the transformation of this compound into a more functionalized derivative that can be subsequently attached to a phosphine moiety. This creates a chiral ligand where the stereochemistry of the indane backbone dictates the three-dimensional structure of the ligand and, consequently, the enantioselectivity of the catalytic process.

In a specific example, this compound served as a precursor for a chiral ligand used in the asymmetric hydrogenation of unfunctionalized olefins. The performance of an iridium complex bearing a ligand derived from this compound in the hydrogenation of a model substrate is summarized in the table below.

SubstrateCatalyst Loading (mol%)H₂ Pressure (bar)Conversion (%)Enantiomeric Excess (ee %)
Olefin 10.550>9996
Olefin 20.550>9995

Table 1: Performance of an Iridium Catalyst with a this compound-derived Ligand in Asymmetric Hydrogenation.

The high conversion and excellent enantiomeric excess values reported demonstrate the efficacy of the chiral environment created by the this compound scaffold in controlling the stereochemical course of the reaction. This highlights its role in the development of sophisticated molecular architectures for asymmetric synthesis.

Future Research Directions and Emerging Paradigms in Cis 1,2 Dimethylindane Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. mdpi.comrsc.orgjocpr.com For cis-1,2-dimethylindane (B12785163), this translates into a move away from traditional multi-step syntheses that often involve harsh reagents and produce significant waste.

Future research will likely focus on several key areas to enhance the sustainability of this compound synthesis:

Atom Economy: Methodologies that maximize the incorporation of all starting material atoms into the final product, such as tandem or domino reactions, will be crucial. nih.gov

Renewable Feedstocks: Exploring the synthesis of the indane core from bio-based starting materials will be a significant step towards sustainability. jocpr.com

Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives like water, supercritical CO2, or bio-derived solvents is a key trend. jocpr.com

Catalytic Approaches: The development of highly efficient and recyclable catalysts, including both transition metal and organocatalysts, can significantly reduce the environmental impact of the synthesis. rasayanjournal.co.in

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and efficiency, making them an attractive area for the future synthesis of this compound.

Biocatalysis: The use of enzymes to perform selective transformations under mild conditions represents a powerful green chemistry approach. nih.govmdpi.com Research into enzymes that can stereoselectively construct the this compound framework is a promising future direction.

Unveiling Novel Reactivity Modes and Transformational Chemistry

Beyond its synthesis, the exploration of new reactions and transformations involving this compound is a fertile ground for discovery. Future research will aim to unlock the full potential of this scaffold by developing novel reactivity modes.

Key areas of investigation will likely include:

C-H Functionalization: Direct functionalization of the C-H bonds of the indane core offers a highly efficient way to introduce new functional groups without the need for pre-functionalized substrates. rsc.org This approach can lead to the rapid diversification of this compound derivatives.

Ring-Opening and Ring-Expansion Reactions: Investigating the controlled opening or expansion of the five-membered ring of this compound could provide access to novel molecular skeletons that are not easily accessible through other means.

Photocatalysis: The use of light to drive chemical reactions is a rapidly growing field. numberanalytics.comyoutube.com Photocatalytic methods could enable unique transformations of this compound under mild conditions.

Advancements in Computational Design for Predictive Chemical Synthesis

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.govnih.gov For this compound, these in silico methods can accelerate the discovery of new synthetic routes and catalysts.

Future advancements in this area are expected to focus on:

Predictive Modeling of Stereoselectivity: Developing accurate computational models to predict the stereochemical outcome of reactions is crucial for the synthesis of the cis isomer of 1,2-dimethylindane. mdpi.com

In Silico Catalyst Design: Computational methods can be used to design novel catalysts with enhanced activity and selectivity for the synthesis of this compound. researchgate.netyoutube.com

Reaction Pathway Elucidation: Density Functional Theory (DFT) and other computational methods can provide detailed insights into reaction mechanisms, helping chemists to optimize reaction conditions and develop new transformations. rsc.org

Machine Learning for Synthesis Prediction: AI and machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions and suggest optimal synthetic routes. nih.govmdpi.comflogen.orgarxiv.org

Integration with Cutting-Edge Catalysis for Enhanced Stereocontrol

Achieving high levels of stereocontrol is a central challenge in the synthesis of this compound. Future research will continue to push the boundaries of catalytic methods to achieve even greater precision.

Emerging trends in catalysis relevant to this challenge include:

Asymmetric Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. rsc.orgrsc.orgnih.gov Developing new organocatalysts for the enantioselective synthesis of this compound is a key research area.

Transition Metal Catalysis: Advances in transition metal catalysis, particularly with palladium, rhodium, and copper, will continue to provide powerful tools for the stereoselective construction of the indane framework. acs.orgnih.gov

Cooperative Catalysis: The use of multiple catalysts that work in concert can enable transformations that are not possible with a single catalyst, offering new avenues for the synthesis of complex molecules like this compound.

Expanding the Scope of Indane-Derived Chemical Libraries for Fundamental Research

Chemical libraries are essential for drug discovery and fundamental biological research. mdpi.comresearchgate.net The this compound scaffold represents a valuable building block for the creation of diverse chemical libraries.

Future efforts in this area will likely involve:

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create structurally diverse collections of molecules from a common starting material. nih.govcam.ac.uk Applying DOS principles to this compound will generate libraries of novel compounds for biological screening.

Scaffold-Based Library Design: Using the this compound core as a scaffold, researchers can systematically introduce a variety of functional groups to explore chemical space and identify new bioactive molecules. creative-diagnostics.comlifechemicals.com

High-Throughput Screening (HTS): The development of HTS methods allows for the rapid screening of large chemical libraries against biological targets. japsonline.combmglabtech.comnih.govnih.gov Libraries based on the this compound scaffold can be screened to identify new leads for drug discovery.

Integration with Natural Product Scaffolds: Combining the this compound motif with structural features from natural products can lead to the creation of novel hybrid molecules with unique biological activities. rsc.org

Q & A

Basic Research Questions

Q. How is the solubility of cis-1,2-dichloroethylene in water determined experimentally, and what are the temperature dependencies observed?

  • Methodology : Solubility is measured using binary system studies where cis-1,2-DCE and water are equilibrated at controlled temperatures (283.15–313.15 K). Data from multiple independent studies are aggregated to establish temperature-dependent solubility curves. Statistical validation ensures reproducibility, though variations may arise due to experimental setups (e.g., closed vs. flow-through systems) .
  • Key Insight : The narrow temperature range in existing studies limits extrapolation to extreme environmental conditions, suggesting a need for expanded thermodynamic modeling.

Q. What are the recommended techniques for characterizing the three-dimensional structure of cis-1,2-dimethylcyclopropane?

  • Methodology :

  • Ball-and-stick models : Visualize atomic positions and bond angles, with sphere radii scaled to clarify spatial relationships .
  • Structure Data Files (SDF/MOL) : Enable computational analysis (e.g., quantum chemistry, QSPR) by providing atomic coordinates and connectivity data .
    • Application : These methods aid in predicting reactivity, such as strain energy in cyclopropane rings, which influences degradation pathways in environmental systems.

Q. What safety protocols should be followed when handling cis-1,2-cyclohexanediol in laboratory settings?

  • Protocols :

  • Exposure routes : Immediate flushing with water for skin/eye contact; fresh air for inhalation. Use PPE to avoid contamination .
  • Spill management : Confine leaks, use dry powder/CO₂ extinguishers, and restrict access to non-trained personnel .
    • Gaps : Classification under OSHA HCS is incomplete, necessitating precautionary adherence to general organic solvent guidelines.

Advanced Research Questions

Q. How do contradictory findings in cis-1,2-DCE dechlorination rates between control and experimental treatments inform experimental design?

  • Case Study : Hydrogen gas amendments showed no significant effect on microbial dechlorination rates compared to controls, whereas lactate amendments reduced rates .
  • Resolution : Use replicate standardization (≥6 replicates) and flow-through systems to minimize sampling errors and system perturbations. Statistical thresholds (e.g., p < 0.05, coefficient of variation <1.0) ensure data robustness .

Q. What methodological challenges arise when modeling the biodegradation kinetics of cis-1,2-DCE, and how can these be addressed?

  • Challenge : First-order kinetic models (e.g., C=C0ektC = C_0 e^{-kt}) may oversimplify intermediate dynamics, such as vinyl chloride (VC) accumulation, which introduces toxicity risks .
  • Solution : Incorporate multi-step kinetic models that account for VC degradation rates and microbial community shifts. Validate with isotopic tracing or metagenomic profiling.

Q. How can statistical trend analysis optimize evaluation of cis-1,2-DCE natural attenuation in groundwater?

  • Method : Apply Mann-Kendall (MK) tests to detect concentration trends over time, requiring ≥6 sampling events and >50% detection frequency. Stable trends are defined by COV <1.0 .
  • Limitation : MK tests assume monotonic trends; seasonal or episodic contamination requires complementary methods (e.g., geospatial interpolation).

Q. What are the limitations in deriving inhalation reference concentrations (RfCs) for cis-1,2-DCE?

  • Data Gaps : No inhalation toxicity studies exist. The U.S. EPA rejected route-to-route extrapolation from oral data (McCauley et al. 1995) due to lacking pharmacokinetic models .
  • Recommendation : Prioritize inhalation exposure studies using in vitro lung-cell models or computational toxicology (e.g., QSAR) to fill regulatory gaps.

Q. How do microcosm study design flaws impact cis-1,2-DCE degradation profiles?

  • Issue : Batch microcosms suffer from sampling-induced disruptions, leading to unreliable degradation curves (e.g., missing data in replicate 6.2 due to procedural errors) .
  • Improvement : Transition to bench-scale flow-through systems to maintain steady-state conditions and enable real-time monitoring without sample removal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.